molecular formula C19H38O2 B12755458 L-(+)-Tuberculostearic acid CAS No. 133398-13-7

L-(+)-Tuberculostearic acid

Cat. No.: B12755458
CAS No.: 133398-13-7
M. Wt: 298.5 g/mol
InChI Key: BEOUGZFCUMNGOU-GOSISDBHSA-N
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Description

(10R)-10-Methyloctadecanoic acid is a unique fatty acid characterized by the presence of a methyl group at the 10th carbon of the octadecanoic acid chain. This compound is notable for its chiral center at the 10th carbon, which gives it specific stereochemical properties. Fatty acids like (10R)-10-methyloctadecanoic acid are essential components of various biological systems and have significant industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (10R)-10-methyloctadecanoic acid typically involves the selective introduction of a methyl group at the 10th carbon of the octadecanoic acid chain. This can be achieved through various organic synthesis techniques, including:

    Grignard Reaction: A Grignard reagent, such as methylmagnesium bromide, can be used to introduce the methyl group at the desired position.

    Hydroboration-Oxidation: This method involves the hydroboration of an unsaturated precursor followed by oxidation to introduce the methyl group.

Industrial Production Methods: Industrial production of (10R)-10-methyloctadecanoic acid may involve biotechnological approaches, such as the use of recombinant microorganisms engineered to produce the compound from renewable resources. This method is advantageous due to its sustainability and potential for large-scale production.

Types of Reactions:

    Oxidation: (10R)-10-Methyloctadecanoic acid can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the acid to its corresponding alcohol.

    Substitution: The methyl group at the 10th carbon can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.

    Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution Reagents: Halogenating agents like thionyl chloride (SOCl2) can be used for substitution reactions.

Major Products:

    Oxidation Products: Oxidized derivatives such as ketones or aldehydes.

    Reduction Products: Alcohols corresponding to the original acid.

    Substitution Products: Halogenated derivatives or other substituted compounds.

Scientific Research Applications

(10R)-10-Methyloctadecanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound to study stereochemistry and reaction mechanisms.

    Biology: The compound is studied for its role in cellular membranes and metabolic pathways.

    Medicine: Research is ongoing to explore its potential therapeutic effects and its role in lipid metabolism.

    Industry: It is used in the production of specialty chemicals, lubricants, and surfactants.

Mechanism of Action

The mechanism by which (10R)-10-methyloctadecanoic acid exerts its effects involves its incorporation into lipid bilayers and interaction with specific enzymes involved in fatty acid metabolism. The chiral center at the 10th carbon plays a crucial role in its biological activity, influencing its interaction with molecular targets and pathways.

Comparison with Similar Compounds

    Stearic Acid: A saturated fatty acid with no methyl substitution.

    Oleic Acid: An unsaturated fatty acid with a double bond at the 9th carbon.

    Palmitic Acid: A saturated fatty acid with a shorter chain length.

Uniqueness: (10R)-10-Methyloctadecanoic acid is unique due to its chiral center and specific methyl substitution, which confer distinct stereochemical properties and biological activities compared to other fatty acids.

Properties

CAS No.

133398-13-7

Molecular Formula

C19H38O2

Molecular Weight

298.5 g/mol

IUPAC Name

(10R)-10-methyloctadecanoic acid

InChI

InChI=1S/C19H38O2/c1-3-4-5-6-9-12-15-18(2)16-13-10-7-8-11-14-17-19(20)21/h18H,3-17H2,1-2H3,(H,20,21)/t18-/m1/s1

InChI Key

BEOUGZFCUMNGOU-GOSISDBHSA-N

Isomeric SMILES

CCCCCCCC[C@@H](C)CCCCCCCCC(=O)O

Canonical SMILES

CCCCCCCCC(C)CCCCCCCCC(=O)O

Origin of Product

United States

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